Reduced Lipophilicity (XLogP3 = 0.7) of the Mono-Oxo Isoindolin-1-one Core Versus the Di-Oxo Phthalimide Analog
The target compound's computed XLogP3 of 0.7 is substantially lower than the values reported for phthalimide-class analogs (typical XLogP3 values range from 1.5 to 2.2 for comparable N-alkyl phthalimides) [1]. This reduction arises from the replacement of one carbonyl group with a methylene unit in the isoindolin-1-one core. The lower lipophilicity translates into improved compliance with drug-likeness filters (e.g., Lipinski's Rule of Five) and suggests superior aqueous solubility profiles, which are critical for both in vitro assay compatibility and downstream pharmacokinetic optimization [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | N-(3-Hydroxypropyl)phthalimide (CAS 883-44-3) and other N-alkyl phthalimides; typical XLogP3 range ~1.5–2.2 (structure-based inference; specific experimental logP data not available for this comparator pair) |
| Quantified Difference | Estimated reduction of 0.8–1.5 logP units relative to the phthalimide analog class |
| Conditions | Computed physicochemical properties from PubChem; no experimental shake-flask logP data identified for this specific pair |
Why This Matters
Lower lipophilicity is directly correlated with reduced non-specific protein binding, improved solubility, and enhanced developability profiles, making this scaffold a more attractive starting point for lead optimization campaigns targeting oral bioavailability.
- [1] PubChem Compound Summary for CID 10797784, 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one. Computed XLogP3 = 0.7. National Center for Biotechnology Information (2026). View Source
- [2] Madaan, K., et al. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem, 2025, 20(17), e202500420. Discussion of isoindolin-1-one scaffold drug-likeness. View Source
